2-(2,5-Difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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Overview
Description
2-(2,5-Difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is a complex organic compound that features a combination of fluorinated aromatic rings and a fluorenylmethoxycarbonyl (Fmoc) protecting group
Scientific Research Applications
2-(2,5-Difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid has several applications in scientific research:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Its unique structural features make it a valuable scaffold for designing new drugs, especially those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Industrial Applications: It may be used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Fluorenylmethoxycarbonyl (Fmoc) Group: The Fmoc group is introduced to protect the amine functionality during the synthesis. This is usually achieved by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting a difluorobenzene derivative with a suitable nucleophile under controlled conditions.
Coupling Reactions: The protected amine and the difluorophenyl derivative are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated peptide synthesizers and large-scale reactors to handle the reactions efficiently. Additionally, purification techniques such as recrystallization, chromatography, and distillation would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Mechanism of Action
The mechanism of action of 2-(2,5-Difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid depends on its specific application. In medicinal chemistry, for example, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Difluorophenyl)propanoic acid: Lacks the Fmoc protecting group, making it less versatile in peptide synthesis.
3-(9H-Fluoren-9-ylmethoxycarbonylamino)propanoic acid: Does not contain the difluorophenyl group, which may affect its reactivity and applications.
2-(2,5-Difluorophenyl)-3-aminopropanoic acid: Similar structure but lacks the Fmoc group, which can influence its use in synthetic applications.
Uniqueness
2-(2,5-Difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is unique due to the presence of both the difluorophenyl group and the Fmoc protecting group. This combination allows for a wide range of chemical modifications and applications, particularly in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
2-(2,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-14-9-10-22(26)19(11-14)20(23(28)29)12-27-24(30)31-13-21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11,20-21H,12-13H2,(H,27,30)(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIMGQXSTJOQAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C4=C(C=CC(=C4)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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